molecular formula C10H10N2 B1334633 4-(1H-Pyrrol-1-yl)aniline CAS No. 52768-17-9

4-(1H-Pyrrol-1-yl)aniline

Cat. No. B1334633
CAS RN: 52768-17-9
M. Wt: 158.2 g/mol
InChI Key: NHLHWHRXMZZWGA-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)aniline is a chemical compound with the CAS Number: 52768-17-9 . It has a molecular weight of 158.2 and its IUPAC name is 4-(1H-pyrrol-1-yl)aniline .


Molecular Structure Analysis

The InChI code for 4-(1H-Pyrrol-1-yl)aniline is 1S/C10H10N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,11H2 . This indicates that the molecule consists of a pyrrole ring attached to an aniline group.


Physical And Chemical Properties Analysis

4-(1H-Pyrrol-1-yl)aniline has a density of 1.1±0.1 g/cm^3, a boiling point of 307.8±25.0 °C at 760 mmHg, and a flash point of 140.0±23.2 °C . It also has a molar refractivity of 49.4±0.5 cm^3, a polar surface area of 31 Å^2, and a molar volume of 144.0±7.0 cm^3 .

Scientific Research Applications

Proteomics Research

4-(1H-Pyrrol-1-yl)aniline is utilized in proteomics research due to its ability to interact with proteins and peptides. It serves as a specialty product for probing protein structure and function, aiding in the identification of protein modifications and interactions .

Electrochemical Sensors

This compound is integral in the development of electrochemical sensors. Its polymer forms exhibit electrochromic behavior, which is useful in sensing applications. The reversible color change of the polymer film upon oxidation and reduction makes it suitable for visual detection of various analytes .

Energy Storage Devices

In the field of energy storage, 4-(1H-Pyrrol-1-yl)aniline derivatives are synthesized for use in capacitors and batteries. The electroactive properties of these compounds contribute to the development of high-performance energy storage systems .

Electronic Materials

The compound’s derivatives are used to create novel materials for electronic devices. They are particularly valuable in applications requiring energy trapping, translation, and flexible electronics due to their enhanced electrochemical and optical properties .

Medical Research

4-(1H-Pyrrol-1-yl)aniline plays a role in medical research, particularly in the synthesis of therapeutically active compounds. It is part of the structure of various drugs, including those with anti-inflammatory and antitumor properties .

Material Science

In material science, this compound is used to synthesize conjugated polymers that have applications in solar cells, light-emitting devices, and biosensors. Its incorporation into polymers enhances their performance due to improved electrochemical and optical properties .

Chemical Synthesis

It serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules. Its reactivity allows for the formation of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

Environmental Science

Lastly, 4-(1H-Pyrrol-1-yl)aniline is researched for its potential role in environmental science. Its derivatives could be used in the development of materials for environmental monitoring and pollution control, leveraging its reactive properties for detecting harmful substances .

Safety and Hazards

The safety information for 4-(1H-Pyrrol-1-yl)aniline includes the following hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known to be used as a building block in various chemical reactions , suggesting that its targets could be diverse depending on the specific context of its use.

Mode of Action

The mode of action of 4-(1H-Pyrrol-1-yl)aniline is largely dependent on the chemical reactions it is involved in. For instance, in a Cu (II)-catalyzed domino reaction with 2- (1 H -pyrrol-1-yl)anilines and alkylsilyl peroxides, the reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation . This suggests that 4-(1H-Pyrrol-1-yl)aniline can participate in bond formation and cleavage, altering the structure of the molecules it interacts with.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its absorption and distribution

Result of Action

Given its role in bond formation and cleavage , it can be inferred that it may cause structural changes at the molecular level.

Action Environment

The action of 4-(1H-Pyrrol-1-yl)aniline can be influenced by various environmental factors. For instance, it is known to be stable at room temperature , suggesting that temperature could influence its stability and efficacy. Additionally, it is recommended to be stored in a dark place , indicating that light exposure may affect its stability.

properties

IUPAC Name

4-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLHWHRXMZZWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383679
Record name 4-(1H-Pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrrol-1-yl)aniline

CAS RN

52768-17-9
Record name 4-(1H-Pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrrol-1-yl-phenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 4-(1H-Pyrrol-1-yl)aniline be used to modify surfaces for electronic applications?

A1: 4-(1H-Pyrrol-1-yl)aniline can be utilized to modify Indium Tin Oxide (ITO) coated surfaces for flexible electronics. [] When reacted with sodium nitrite in an acidic environment, it forms 4-pyrrolylphenyldiazonium, a diazonium salt. This salt can be electrografted onto ITO-coated surfaces, such as flexible poly(ethylene naphthalate) (PEN) substrates, creating a stable aryl multilayer approximately 8 nm thick. This multilayer is linked to the ITO through In-O-C and Sn-O-C bonds. [] This modification facilitates the deposition of adherent conductive films, like silver/polypyrrole nanocomposites, which are important for flexible electronics and sensor applications. []

Q2: Beyond electronics, does 4-(1H-Pyrrol-1-yl)aniline interact with any biological targets?

A2: Yes, research indicates that 4-(1H-Pyrrol-1-yl)aniline can interact with the HIV-1 integrase (IN) enzyme. [] Specifically, it binds to the core domain of HIV-1 IN. [] While the exact mechanism and implications of this interaction require further investigation, this finding suggests potential avenues for exploring 4-(1H-Pyrrol-1-yl)aniline or its derivatives in the context of HIV research.

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